6-(1H-pyrazol-1-yl)pyridin-3-amine
Description
6-(1H-Pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a pyrazole ring at the 6-position and an amine group at the 3-position. Its molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol (CAS: 154095-29-1) . The compound is commercially available from multiple suppliers and is frequently utilized as a building block in pharmaceutical synthesis due to its dual heterocyclic motifs, which enhance binding interactions in drug design .
Structure
3D Structure
Properties
IUPAC Name |
6-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOKAVKPEMXSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154095-29-1 | |
| Record name | 6-(1H-pyrazol-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Biological Applications
6-(1H-pyrazol-1-yl)pyridin-3-amine has been studied for its role in various biological pathways:
- Cancer Research : This compound has shown promise as an inhibitor of the FLT3 and BCR-ABL pathways, which are significant in leukemia. Studies indicate that it mediates pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy .
- Antioxidant Activity : Research has indicated that derivatives of pyrazole compounds exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases . The structural modifications of pyrazole derivatives can enhance their efficacy as antioxidants.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related pyrazole compounds against various bacterial strains, suggesting that 6-(1H-pyrazol-1-yl)pyridin-3-amine may also possess similar properties .
Case Study 1: Inhibition of FLT3 and BCR-ABL Pathways
A study published in PubMed demonstrated that 6-(1H-pyrazol-1-yl)pyridin-3-amine effectively inhibits FLT3 and BCR-ABL pathways, leading to apoptosis in leukemia cell lines. This finding suggests its potential use in targeted cancer therapies .
| Compound | Target Pathway | Effect |
|---|---|---|
| 6-(1H-pyrazol-1-yl)pyridin-3-amine | FLT3, BCR-ABL | Pro-apoptotic |
Case Study 2: Antioxidant Potential
Research published in MDPI explored various pyrazole derivatives, including 6-(1H-pyrazol-1-yl)pyridin-3-amine, and their antioxidant activities. The study concluded that structural variations significantly affect their antioxidant capacity, indicating that further modifications could enhance therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of 6-(1H-pyrazol-1-yl)pyridin-3-amine is highlighted through comparisons with analogs differing in substituents, heterocyclic systems, or appended functional groups. Below is a detailed analysis:
Table 1: Comparative Analysis of 6-(1H-Pyrazol-1-yl)pyridin-3-amine and Analogues
Key Findings :
Heterocyclic Substitution Effects: Replacing pyrazole with imidazole (e.g., 6-(1H-imidazol-1-yl)pyridin-3-amine) retains the molecular weight but alters electronic properties. Imidazole’s dual nitrogen atoms may enhance metal coordination or H-bonding, making it relevant in catalysis or biomolecular interactions .
Core Heterocycle Modifications :
- Switching from pyridine to pyridazine (as in N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) introduces additional nitrogen atoms, increasing polarity and enabling unique intermolecular interactions (e.g., π-π stacking at 3.69 Å) .
Functional Group Impact :
- Trifluoromethyl groups (e.g., 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid) improve metabolic stability and lipophilicity, critical for drug bioavailability .
- Amide derivatives (e.g., 2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide) enhance solubility and serve as prodrug candidates .
Synthetic Accessibility :
- The lower yield (17.9%) observed in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis highlights challenges in sterically hindered coupling reactions , whereas the imidazole analog’s 59% yield reflects efficient nucleophilic substitution .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 6-(1H-pyrazol-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and aminopyridine precursors. For example, copper-catalyzed coupling reactions under inert atmospheres (e.g., using Cs₂CO₃ and DMSO as a solvent) are common. Optimization includes adjusting temperature (e.g., 35°C for 48 hours), reagent stoichiometry, and catalyst loading, as described in a protocol yielding 17.9% product after purification via column chromatography .
- Key Tools : Monitor reactions using TLC or HPLC. Purify via solvent extraction (e.g., dichloromethane) followed by gradient elution chromatography.
Q. How is the molecular structure of 6-(1H-pyrazol-1-yl)pyridin-3-amine confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection/refinement is performed using SHELX (e.g., SHELXL for refinement and SHELXS for structure solution). Programs like ORTEP-3 visualize the final structure .
- Complementary Techniques : Validate with H/C NMR (e.g., δ 8.87 ppm for aromatic protons) and HRMS for molecular ion confirmation .
Q. What analytical techniques are critical for characterizing purity and regioselectivity in pyrazole-amine derivatives?
- Methodological Answer :
- Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).
- Regioselectivity : Compare experimental NMR data with DFT-predicted chemical shifts to confirm substitution patterns .
- Common Pitfalls : Impurities from side reactions (e.g., over-alkylation) require careful monitoring via LC-MS.
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for pyrazole-amine derivatives?
- Methodological Answer : When NMR or XRD data conflict with computational models (e.g., unexpected tautomerism), re-optimize DFT parameters (B3LYP/6-31G* basis set) or consider solvent effects in simulations. Cross-validate with vibrational spectroscopy (IR) for functional group analysis .
- Case Study : DFT calculations for pyridylpyrazole derivatives showed deviations in bond angles >2°, resolved by incorporating crystal packing effects .
Q. What strategies mitigate challenges in crystallizing 6-(1H-pyrazol-1-yl)pyridin-3-amine derivatives for XRD studies?
- Methodological Answer :
- Crystallization : Use mixed solvents (e.g., ethanol/dichloromethane) for slow nucleation.
- Handling Twinning : Apply SHELXL’s TWIN/BASF commands for refining twinned data .
Q. How are reaction pathways engineered to avoid N- vs. C-alkylation byproducts in pyrazole-amine synthesis?
- Methodological Answer : Control selectivity via:
- Protecting Groups : Temporarily block reactive amines with Boc groups.
- Catalysts : Use Pd/Cu systems to favor N-alkylation.
Q. What methodologies enable the study of electronic effects on 6-(1H-pyrazol-1-yl)pyridin-3-amine’s bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., CF₃, OMe) and assay bioactivity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate HOMO/LUMO energies with receptor binding .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data for structurally similar pyrazole-amine analogs?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals.
- Crystallographic Validation : Compare unit cell parameters with Cambridge Structural Database entries .
- Example : A pyridazin-3-amine derivative’s structure was misassigned initially due to tautomerism but corrected via SC-XRD .
Q. What statistical approaches are recommended for optimizing synthetic yields in high-throughput pyrazole-amine libraries?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
